Benafentrine dimaleate
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Overview
Description
Benafentrine dimaleate is a small molecule drug known for its role as a platelet activating factor receptor antagonist and a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . It was initially developed by Novartis Pharma AG for the treatment of respiratory and immune system diseases, particularly asthma . its development was discontinued at the phase 1 clinical trial stage .
Preparation Methods
The synthetic routes and reaction conditions for Benafentrine dimaleate are not extensively documented in publicly available sources. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benafentrine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of oxidized derivatives with altered biological activity.
Scientific Research Applications
Mechanism of Action
Benafentrine dimaleate exerts its effects through multiple mechanisms:
Platelet Activating Factor Receptor Antagonism: By blocking the platelet activating factor receptor, it prevents the activation of platelets and reduces inflammation.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase 3 and phosphodiesterase 4, it increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, leading to relaxation of smooth muscles and reduction of inflammation.
Comparison with Similar Compounds
Benafentrine dimaleate is unique due to its dual inhibitory activity on phosphodiesterase 3 and phosphodiesterase 4, as well as its antagonism of the platelet activating factor receptor . Similar compounds include:
Ibudilast: A phosphodiesterase inhibitor used for the treatment of asthma and chronic obstructive pulmonary disease.
Theophylline: A non-selective phosphodiesterase inhibitor used for respiratory diseases.
Roflumilast: A selective phosphodiesterase 4 inhibitor used for chronic obstructive pulmonary disease.
These compounds share some similarities with this compound in terms of their inhibitory activity on phosphodiesterase enzymes, but they differ in their selectivity and additional mechanisms of action.
Properties
Molecular Formula |
C27H31N3O7 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C23H27N3O3.C4H4O4/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23;5-3(6)1-2-4(7)8/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,20-;/m0./s1 |
InChI Key |
XCNYBFJTBHKGSZ-OUIAWVFKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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